2-(naphthalen-1-yl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide
Description
2-(Naphthalen-1-yl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a heterocyclic compound featuring a dibenzo[b,f][1,4]oxazepin core fused with a naphthalene moiety via an acetamide linker. The naphthalene group enhances aromatic interactions, while the acetamide bridge facilitates hydrogen bonding, critical for receptor binding .
Properties
IUPAC Name |
2-naphthalen-1-yl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O3/c28-24(14-17-8-5-7-16-6-1-2-9-19(16)17)26-18-12-13-22-20(15-18)25(29)27-21-10-3-4-11-23(21)30-22/h1-13,15H,14H2,(H,26,28)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUOUIDAFOUDOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC4=C(C=C3)OC5=CC=CC=C5NC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
*Molecular weight estimated based on analogous structures.
Pharmacological and Physicochemical Properties
- Aromatic Interactions : The naphthalene group in the target compound likely enhances binding to hydrophobic pockets in receptors, similar to N-(4-bromophenyl)-2-(naphthalen-1-yl)acetamide .
- Polarity and Solubility : Methoxy and sulfonyl substituents in analogues improve aqueous solubility compared to the target compound’s naphthalene group .
Q & A
Q. Troubleshooting :
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) to remove byproducts .
What computational tools are recommended for predicting the compound’s ADMET properties?
Advanced Research Question
Methodological Answer :
- Software :
- SwissADME : Predicts bioavailability, LogP, and P-glycoprotein substrate potential .
- AutoDock Vina : Simulates binding affinity to cytochrome P450 enzymes for metabolic stability .
- Key Predictions for Analogues :
- LogP: ~3.5 (moderate lipophilicity) .
- Half-life: 2–4 hours in human liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
